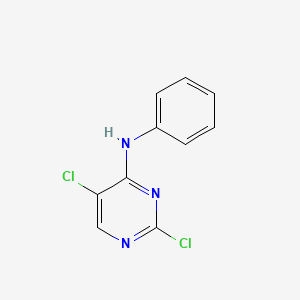

4-Anilino-2,5-dichloropyrimidine

描述

Significance of Pyrimidine (B1678525) Heterocycles in Drug Discovery

The pyrimidine ring system is a cornerstone of heterocyclic chemistry and a highly privileged scaffold in the realm of drug discovery. stackexchange.comwuxiapptec.com As a fundamental component of nucleic acids—namely thymine, cytosine, and uracil (B121893)—pyrimidines are integral to the very blueprint of life, ensuring their inherent biocompatibility and recognition by biological systems. mdpi.comrsc.org This intrinsic biological relevance allows pyrimidine-based molecules to readily interact with a multitude of enzymes, receptors, and other biomolecules within the cell. stackexchange.comwuxiapptec.com

The structural versatility of the pyrimidine core allows for extensive chemical modification, enabling medicinal chemists to fine-tune the pharmacological properties of derivatives to achieve desired therapeutic effects. Consequently, compounds incorporating a pyrimidine motif have demonstrated a vast spectrum of biological activities. These include, but are not limited to, anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties. stackexchange.comwuxiapptec.comrsc.org The ever-expanding landscape of FDA-approved drugs featuring this heterocycle is a testament to its enduring importance and therapeutic potential. stackexchange.commdpi.com

Overview of Anilino-Substituted Pyrimidines as Bioactive Chemotypes

Among the myriad of pyrimidine derivatives, anilino-substituted pyrimidines have emerged as a particularly fruitful chemotype in medicinal chemistry. This class of compounds is characterized by an aniline (B41778) moiety attached to the pyrimidine ring, a structural feature that has proven to be critical for potent and selective biological activity. The aniline group often plays a crucial role in binding to target proteins, frequently inserting into hydrophobic pockets within the active site. mdpi.com This interaction is a key determinant of the compound's affinity and selectivity. nih.gov

Anilino-pyrimidines are perhaps most renowned for their role as protein kinase inhibitors. nih.gov Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The anilinopyrimidine scaffold has been successfully utilized to develop inhibitors for a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs). nih.govnih.govnih.gov The specific substitution pattern on both the pyrimidine and the aniline rings allows for the modulation of activity and selectivity against different kinase targets. nih.govnih.gov Beyond cancer, anilinopyrimidines have also been investigated for other therapeutic applications, including their use as fungicides in agriculture, which were first introduced in the early 1990s. nih.gov

Historical Context of 4-Anilino-2,5-dichloropyrimidine in Chemical Research

A specific historical timeline for the initial synthesis of this compound is not extensively documented in seminal literature, which is common for foundational chemical building blocks. Its emergence is intrinsically linked to the broader exploration of dichloropyrimidines and the rise of anilinopyrimidines as pharmacologically significant structures. The development of synthetic methodologies for the selective functionalization of dichloropyrimidines was a critical precursor.

Research into the nucleophilic aromatic substitution (SNAr) reactions of dichloropyrimidines has been a long-standing area of interest. For many 2,4-dichloropyrimidine (B19661) systems, it was established that nucleophilic attack preferentially occurs at the C4 position over the C2 position. stackexchange.comacs.org This regioselectivity is governed by the electronic properties of the pyrimidine ring, where the C4 position is generally more electron-deficient and thus more susceptible to attack. stackexchange.com However, this selectivity can be influenced by the presence of other substituents on the ring and the nature of the nucleophile. wuxiapptec.comnih.gov

The significant breakthrough of imatinib, a 2-anilinopyrimidine derivative, as a highly successful kinase inhibitor in 2001, catalyzed an explosion of research into this chemical class. scielo.br This event undoubtedly spurred chemists to synthesize and evaluate a vast library of anilinopyrimidine analogues in the search for new therapeutic agents. Given the established reactivity of dichloropyrimidines, the synthesis of this compound would have been a logical step for medicinal chemists, providing a key intermediate for further elaboration at the C2 and C5 positions to create diverse molecular libraries for screening.

Structure

3D Structure

属性

IUPAC Name |

2,5-dichloro-N-phenylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3/c11-8-6-13-10(12)15-9(8)14-7-4-2-1-3-5-7/h1-6H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKSCHBDZALOEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 4 Anilino 2,5 Dichloropyrimidine Derivatives

Impact of Substituents on the Pyrimidine (B1678525) Core

The pyrimidine ring serves as the central scaffold, and substitutions at its various positions (C2, C4, C5, and C6) are known to play a critical role in modulating the biological activity and selectivity of these inhibitors. nih.gov The inherent reactivity of the halo-substituted positions on the pyrimidine core generally follows the order C4(6) > C2 >> C5 for both palladium-catalyzed reactions and nucleophilic aromatic substitution (SNAr) displacements.

The C2 position of the 4-anilinopyrimidine scaffold is crucial for its interaction with target proteins. In many kinase inhibitors, the amino group at this position acts as a key hydrogen bond donor, interacting with the backbone carbonyl group in the hinge region of the kinase.

SAR studies on related 2,4-diaminopyrimidines have shown that optimization of the substituents at the C2 position is a key strategy for developing potent inhibitors. rsc.org For instance, in a series of 2-anilino-4-(thiazol-5-yl)pyrimidine cyclin-dependent kinase (CDK) inhibitors, methylation of the C2-anilino nitrogen was found to be detrimental to both CDK2 inhibitory activity and antiproliferative effects. researchgate.net This highlights the importance of the N-H group for hydrogen bonding interactions within the ATP-binding pocket. The nature of the substituent on the C2-amino group can significantly influence potency.

| Modification at C2-Anilino Group | Impact on Activity | Reference |

| Methylation of NH group | Detrimental to CDK2 inhibition and antiproliferative activity | researchgate.net |

The C5 position of the pyrimidine ring is often substituted to enhance potency and modulate selectivity. The inherent 2,5-dichloro substitution of the parent compound places a chlorine atom at this position, which can engage in halogen bonding or occupy small hydrophobic pockets in the target protein.

SAR studies have emphasized the importance of substitution at the C5 position. researchgate.net In the context of targeting the Epidermal Growth Factor Receptor (EGFR), it was found that introducing a bulky group like a 5-phenyl moiety was detrimental to activity. researchgate.net This suggests that the size and nature of the substituent at C5 are critical and that smaller, potentially electron-withdrawing groups like the existing chlorine atom may be favorable for certain targets.

The C6 position offers another site for modification to fine-tune the pharmacological profile. Similar to the C5 position, SAR studies on related 4-anilinopyrimidine derivatives have shown that bulky substituents at the C6 position can be detrimental to activity against certain kinases. For example, the introduction of a 6-phenyl group on the pyrimidine nucleus resulted in a complete loss of effectiveness against EGFR. researchgate.net

However, in the context of related 4-anilinoquinoline derivatives, which share a similar pharmacophoric arrangement, substitutions at the corresponding C6 and C7 positions with butynamide, crotonamide, and methacrylamide (B166291) groups bearing water-solubilizing substituents led to potent irreversible inhibitors of EGFR and HER-2. nih.gov This suggests that while large aryl groups may be disfavored, other functional groups at this position can be exploited to enhance activity and introduce different inhibition mechanisms.

Role of the Anilino Moiety and its Substituent Patterns

The anilino ring at the C4 position typically projects into a hydrophobic region of the ATP-binding site of kinases, and its substitution pattern is a key determinant of inhibitor potency and selectivity.

SAR studies on 2-anilino-4-(thiazol-5-yl)pyrimidines revealed that electron-withdrawing substituents at the meta or para positions of the anilino-phenyl ring enhanced CDK2 activity. researchgate.net Conversely, substitution at the ortho position significantly reduced CDK2 inhibition, likely due to steric hindrance that would force the anilino ring out of its optimal, coplanar conformation with the pyrimidine core. researchgate.net Similarly, bulky meta functional groups on the phenyl ring were also found to diminish inhibitory potency. researchgate.net

Further studies on other classes of anilino-containing compounds have corroborated these findings. In a series of 4β-anilino derivatives of podophyllotoxin, compounds with a variety of substituents at the para (e.g., -F, -COOCH₃, -CN, -NO₂) or meta (-OH) positions of the anilino ring showed potent activity as topoisomerase II inhibitors. nih.gov

| Anilino Ring Substitution | Position | Effect on Activity | Reference |

| Electron-withdrawing groups | meta or para | Enhanced CDK2 activity | researchgate.net |

| Any substituent | ortho | Significantly reduced CDK2 inhibition | researchgate.net |

| Bulky groups | meta | Diminished CDK2 inhibitory potency | researchgate.net |

| -F, -COOCH₃, -CN, -NO₂ | para | Potent topoisomerase II inhibition | nih.gov |

| -OH | meta | Potent topoisomerase II inhibition | nih.gov |

Conformational Analysis and Molecular Recognition Elements

The biological activity of 4-anilinopyrimidine derivatives is intrinsically linked to their three-dimensional structure and ability to adopt a specific conformation that is complementary to the target's binding site. The flexibility of the molecule, particularly around the C4-N bond connecting the pyrimidine and anilino rings, plays a critical role.

Computational studies and X-ray crystallography of related kinase inhibitors, such as the 4-anilinoquinazoline (B1210976) Dacomitinib, have revealed the existence of multiple stable conformers. frontiersin.org These can range from planar conformations, where the aniline (B41778) and quinazoline (B50416) rings are nearly coplanar, to twisted conformations. frontiersin.org The relative stability of these conformers and the energy barriers between them can influence the drug's binding affinity and potential for off-target effects. frontiersin.org The planar conformation is often crucial for effective binding in the ATP pocket, where it mimics the purine (B94841) ring of ATP.

Molecular recognition is primarily achieved through a network of hydrogen bonds and hydrophobic interactions. Key interactions for the 4-anilinopyrimidine scaffold typically include:

Hinge Binding: A critical hydrogen bond forms between the N1 of the pyrimidine ring and a backbone NH group of a hinge region residue (e.g., Met793 in EGFR). nih.gov An additional hydrogen bond from the C2-amino group to a backbone carbonyl in the hinge region can further anchor the inhibitor. researchgate.net

Hydrophobic Interactions: The anilino ring and its substituents, as well as the dichlorinated pyrimidine core, engage in van der Waals and hydrophobic interactions with nonpolar residues within the ATP binding site. nih.gov

Water-Mediated Interactions: In some cases, water molecules within the active site can mediate interactions between the inhibitor and the protein. nih.govnih.gov Potent inhibitors are sometimes designed to displace high-energy water molecules, leading to an entropic and enthalpic gain in binding affinity. nih.gov

X-ray crystal structures of 2-anilino-4-(thiazol-5-yl)pyrimidine inhibitors in complex with CDK2 have provided a structural basis for rationalizing the observed SAR, confirming the key hydrogen bonding patterns and the orientation of the substituted anilino ring within the binding pocket. researchgate.netnih.gov

Biological Activities of 4 Anilino 2,5 Dichloropyrimidine and Analogs

Antiproliferative and Anticancer Activities (in vitro cellular models)

Derivatives of 4-anilinopyrimidine have demonstrated notable antiproliferative and anticancer effects across various cancer cell lines. These activities are often attributed to their ability to interfere with key cellular processes involved in cancer progression, such as cell cycle regulation and apoptosis.

Activity against Specific Cancer Cell Lines

The cytotoxic effects of 4-anilinopyrimidine analogs have been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of activity. For instance, certain 4-anilinoquinazoline (B1210976) derivatives, which share a similar structural motif, have shown potent activity against HeLa and BGC823 cell lines. nih.gov Specifically, compounds with 7-fluoro or 8-methoxy substitutions on the quinoline (B57606) ring exhibited significant cytotoxic activities, with some derivatives being more potent than the established anticancer drug gefitinib. nih.gov

Similarly, novel nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives have been synthesized and tested against Bel-7402 (human liver cancer) and HT-1080 (human fibrosarcoma) cell lines. mdpi.com The antiproliferative activity of these compounds was found to be influenced by the substituents on both the aniline (B41778) ring and the side chain. mdpi.com Another study on 2-anilinopyrimidine derivatives reported good to excellent activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with some compounds showing superior or comparable activity to the reference drug 5-FU. nih.gov

The antiproliferative activity of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which are structurally related to 4-anilinopyrimidines, has been investigated against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov Certain derivatives displayed a significant antiproliferative effect, particularly against the MCF-7 cell line. nih.gov Furthermore, some 4-anilino-2-trichloromethylquinazolines have exhibited promising antiplasmodial activity with low toxicity to human HepG2 cells. nih.gov

The table below summarizes the in vitro antiproliferative activities of some 4-anilinopyrimidine analogs against various cancer cell lines.

| Compound Class | Cancer Cell Line(s) | Key Findings |

| 7-fluoro/8-methoxy-4-anilinoquinolines | HeLa, BGC823 | Some compounds showed superior cytotoxic activity to gefitinib. nih.gov |

| nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines | Bel-7402, HT-1080 | Activity influenced by substituents on the aniline ring and side chain. mdpi.com |

| 2-Anilinopyrimidine derivatives | MCF-7, MDA-MB-231 | Several compounds exhibited better activity than 5-FU. nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7, MDA-MB-231 | Notable antiproliferative effects, especially against MCF-7. nih.gov |

| 4-Anilino-2-trichloromethylquinazolines | HepG2 | Good antiplasmodial activity with low cytotoxicity. nih.gov |

| 4-Anilino-2-vinylquinazolines | MCF-7 | Certain derivatives showed potent antitumor activities. nih.gov |

| 2-Anilino-triazolopyrimidines | HCT-116 | Significant antiproliferative activity observed. mdpi.com |

| Quinazoline-chalcone derivatives | K-562, RPMI-8226, HCT-116, LOX IMVI, MCF7 | A specific derivative displayed high antiproliferative activity. rsc.org |

| Silybin | Caco-2 | Suppressed metabolic viability of intestinal cancer cells. mdpi.com |

Cell Cycle Modulation

Several studies have indicated that 4-anilinopyrimidine analogs can exert their anticancer effects by modulating the cell cycle. For example, a novel cyclin-dependent kinase (CDK) inhibitor, MCS-C2, which is an analog of a pyrrolo[2,3-d]pyrimidine, was found to induce G1 phase arrest in LNCaP prostate cancer cells. nih.gov This cell cycle arrest was associated with the upregulation of p53 and its downstream target p21WAF1/CIP1. nih.gov

Similarly, certain 2-anilinopyrimidine derivatives have been shown to cause cell cycle arrest at the G2/M phase in breast cancer cells. nih.gov Another study on fused benzo[h]chromeno[2,3-d]pyrimidine derivatives demonstrated that the most active compound induced cell cycle arrest in the G1 phase in the MCF-7 human breast cancer cell line. mdpi.com Platycodin D, a triterpenoid (B12794562) saponin, has been shown to block gallbladder cancer cells at the G2/M phase. nih.gov Furthermore, cynaroside (B7765609) was found to induce G1 cell cycle arrest in colorectal cancer cells by downregulating cell division cycle 25A. mdpi.com

Cell Apoptosis and Migration Studies (in vitro)

In addition to cell cycle arrest, the induction of apoptosis (programmed cell death) is another key mechanism by which 4-anilinopyrimidine analogs exhibit their anticancer activity. The novel CDK inhibitor MCS-C2 was shown to induce apoptosis in LNCaP cells, as evidenced by nuclear morphological changes and DNA fragmentation. nih.gov This apoptotic induction was found to be mediated by a p53-dependent pathway. nih.gov

Studies on 2-anilinopyrimidine derivatives have also demonstrated their ability to induce apoptosis in breast cancer cells, which was confirmed by caspase-9 activation and Annexin V/PI staining. nih.gov Furthermore, a potent 4-anilino-2-vinylquinazoline derivative was found to induce significant apoptosis in MCF-7 cells, with the effect being more pronounced than that of the standard drug sorafenib. nih.gov This compound also arrested the cell cycle at the G1/S phase. nih.gov Platycodin D has been observed to induce apoptosis in gallbladder cancer cells, potentially through the JNK signaling pathway, and also inhibit their migration and invasion. nih.gov

Anti-Infective Properties (in vitro)

Beyond their anticancer potential, 4-anilinopyrimidine and its analogs have also been investigated for their anti-infective properties, including antiviral and antimicrobial activities.

Antiviral Activity

Furthermore, 2,4-diamino-6-[(2-phosphonomethoxy)ethoxy]-pyrimidine (PMEO-DAPym), an acyclic pyrimidine (B1678525) nucleoside analog, has demonstrated inhibitory activity against both human immunodeficiency virus (HIV) and hepatitis B virus (HBV) replication in vitro. nih.gov Its potency was comparable to that of established antiviral drugs like adefovir (B194249) and tenofovir. nih.gov Importantly, most drug-resistant HBV mutants, including multidrug-resistant strains, remained sensitive to PMEO-DAPym. nih.gov Other studies have also reported on the anti-hepatitis B virus activity of new pyrimidine and adenine (B156593) peptide nucleic acid analogues. nih.gov

Antimicrobial Activity

The antimicrobial properties of 4-anilinopyrimidine derivatives have been tested against a range of bacteria. Spiro-4H-pyran derivatives, for example, have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria. nih.gov One particular derivative showed good activity against clinical isolates of Staphylococcus aureus and Streptococcus pyogenes. nih.gov

A series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides, which incorporate a quinoline scaffold similar to some anilinopyrimidine analogs, were screened for their antimicrobial activity. mdpi.com Several of these compounds exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as unicellular fungi. mdpi.com Another study focused on 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)-thio linked hydroxamic acid derivatives, with some compounds showing potent antibacterial efficacy against various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa. researchgate.net

The table below provides a summary of the in vitro antimicrobial activity of some compounds related to 4-anilinopyrimidines.

| Compound Class | Tested Organisms | Key Findings |

| Spiro-4H-pyran derivatives | S. aureus, S. pyogenes, Gram-negative bacteria | Good activity against clinical isolates of S. aureus and S. pyogenes. nih.gov |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides | Gram-positive bacteria, Gram-negative bacteria, unicellular fungi | Broad-spectrum antimicrobial activity observed for several compounds. mdpi.com |

| 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)-thio linked hydroxamic acid derivatives | K. pneumoniae, B. cereus, B. pumilus, M. luteus, P. aeruginosa | Potent antibacterial efficacy against several bacterial strains. researchgate.net |

| Furochromenotriazolopyrimidines, Furochromenoquinolin-6-amines, Furochromenotriazepin-amines, Furochromenopyrimidine-amines | K. pneumoniae, E. coli, S. pyogenes, S. aureus | Excellent antimicrobial activity against both Gram-negative and Gram-positive bacteria. mdpi.com |

Antimalarial Activity (e.g., against Plasmodium)

While direct studies on the antimalarial properties of 4-anilino-2,5-dichloropyrimidine are not extensively documented in publicly available research, the broader class of 4-anilino-pyrimidine and 4-anilino-quinazoline derivatives has demonstrated significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Analogs of this compound, specifically 2,4,5-trisubstituted pyrimidines, have been identified as dual inhibitors of plasmodial kinases PfGSK3 and PfPK6, which are considered novel targets for antimalarial drug development. nih.gov For instance, certain 2-anilino-4-arylpyrimidine analogs have shown inhibitory concentrations (IC50) in the nanomolar range against these kinases and have demonstrated activity against the blood stages of the parasite. nih.gov

Furthermore, the related 4-anilinoquinazoline scaffold has been a fruitful area of research. A series of 4-amino-2-anilinoquinazolines were found to be potent against various drug-resistant strains of P. falciparum and also showed efficacy against the zoonotic P. knowlesi. researchgate.net These compounds are thought to act rapidly against the parasite. researchgate.net Another study on 4-anilino-2-trichloromethylquinazolines reported compounds with significant antiplasmodial activity against the W2 strain of P. falciparum, with IC50 values ranging from 0.4 to 2.2 µM. Current time information in Bangalore, IN.

These findings from closely related analogs suggest that the 4-anilino-pyrimidine core is a promising pharmacophore for the development of new antimalarial agents. The specific contribution of the 2,5-dichloro substitution pattern on the pyrimidine ring to antimalarial efficacy warrants further investigation.

Anti-Inflammatory Effects (in vitro/cellular models)

The anti-inflammatory potential of pyrimidine derivatives has been an active area of investigation. Research has shown that specific substitutions on the pyrimidine ring can significantly influence the compound's ability to modulate key inflammatory mediators.

Inhibition of Nitric Oxide (NO) Production

Studies on polysubstituted 2-aminopyrimidines have demonstrated that the presence of chlorine atoms on the pyrimidine ring is a key factor for the inhibition of nitric oxide (NO) production in activated macrophages. nih.gov NO is a critical signaling molecule in the inflammatory process, and its overproduction is associated with various inflammatory diseases. The research indicated that 4,6-dichloro derivatives were more effective at inhibiting NO than their monochloro counterparts. nih.gov This suggests that the 2,5-dichloro substitution in this compound could confer significant NO-inhibitory activity. The inhibition of NO production by these compounds was associated with a decrease in the expression of inducible nitric oxide synthase (iNOS) mRNA. nih.gov

Modulation of Prostaglandin (B15479496) E2 (PGE2) Generation

In addition to inhibiting NO production, certain pyrimidine derivatives also modulate the generation of prostaglandin E2 (PGE2), another key mediator of inflammation. nih.gov Research has shown that for the inhibition of PGE2, larger substituents at the C-5 position of the pyrimidine ring were more effective. nih.gov The inhibitory action on PGE2 production was linked to a decreased expression of cyclooxygenase-2 (COX-2) mRNA. nih.gov While the direct effect of the aniline group at the 4-position in conjunction with the 2,5-dichloro substitutions on PGE2 generation has not been specifically detailed, the general findings for related pyrimidines suggest a potential role in modulating this inflammatory pathway.

Pharmacological Target Engagement and Mechanism of Action Molecular Level

Kinase Inhibition Profiles

Derivatives built upon the anilinopyrimidine framework have demonstrated inhibitory activity against a range of protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs). soton.ac.uknih.gov The versatility of this scaffold allows for the fine-tuning of selectivity. For instance, 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have been extensively studied as potent CDK inhibitors, while other modifications on the pyrimidine (B1678525) ring yield compounds with high affinity for EGFR. elsevierpure.comnih.gov The substitution pattern on the aniline (B41778) ring and the groups attached to the pyrimidine core are critical in determining the specific kinase inhibition profile and potency. researchgate.net For example, some 4-anilinoquinazoline (B1210976) derivatives, which share the anilino-pyrimidine substructure, have been shown to inhibit Cyclin G associated kinase (GAK), STE20-like serine/threonine-protein kinase (SLK), and Serine/threonine-protein kinase 10 (STK10). soton.ac.ukresearchgate.net

Epidermal Growth Factor Receptor (EGFR) Inhibition

The anilinopyrimidine scaffold is a key component in many EGFR inhibitors. These inhibitors are designed to compete with ATP at the kinase's active site, thereby blocking the signaling pathways that lead to cell proliferation. Research has focused on developing derivatives that are not only potent but also selective for mutant forms of EGFR commonly found in cancers. nih.govnih.gov

Activating mutations in the EGFR gene, such as the L858R point mutation and exon 19 deletions, lead to constitutive kinase activity and are primary drivers in certain cancers, notably non-small-cell lung cancer. Anilinopyrimidine-based inhibitors have been developed to specifically target these mutant forms of the receptor. For instance, a series of 2-anilino-pyrimidines were synthesized and evaluated against various EGFR kinases, including those with the activating deletion d746-e750. sci-hub.se Similarly, other pyrimidine derivatives have shown potent inhibitory activity against the L858R mutant. sci-hub.se These compounds are designed to have greater potency against mutant EGFR while sparing the wild-type (WT) receptor, a strategy intended to improve the therapeutic window. researchtopractice.com

A significant challenge in EGFR-targeted therapy is the emergence of resistance mutations, most commonly the T790M mutation, also known as the "gatekeeper" mutation. This mutation increases the receptor's affinity for ATP, reducing the efficacy of early-generation inhibitors. Consequently, a major focus has been on designing third-generation inhibitors based on the anilinopyrimidine scaffold that can effectively inhibit the T790M mutant. researchgate.net

Several studies have reported the development of 2,4-diarylaminopyrimidine and other pyrimidine derivatives that show high potency against the double mutant EGFR (L858R/T790M). nih.govsci-hub.se For example, compound 8a from one study, a 2,4-diarylaminopyrimidine derivative, displayed an IC₅₀ of 4.1 nM against the EGFR L858R/T790M mutant. nih.gov This compound was also over 100-fold more selective for the mutant-expressing NCI-H1975 cells over cells expressing wild-type EGFR. nih.gov The development of these molecules includes overcoming resistance from the C797S mutation, which can render even third-generation inhibitors ineffective. sci-hub.senih.gov

EGFR Inhibition by Anilino-Pyrimidine Derivatives

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 8a (2,4-diarylaminopyrimidine) | EGFR L858R/T790M | 4.1 | nih.gov |

| Fluorinated derivative 8c | EGFR L858R/T790M (cellular) | 20 | sci-hub.se |

| Fluorinated derivative 8d | EGFR L858R/T790M (cellular) | 88 | sci-hub.se |

| Compound 19h (4-anilinoquinazoline) | EGFR | 0.47 | nih.gov |

Cyclin-Dependent Kinase (CDK) Inhibition

The anilinopyrimidine core is also integral to the design of inhibitors targeting Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle and transcription. elsevierpure.comnih.gov Dysregulation of CDK activity is a hallmark of cancer, making them attractive therapeutic targets. mdpi.com

CDK4 and CDK6, in complex with cyclin D, control the G1-S phase transition of the cell cycle. Selective inhibition of CDK4/6 is a clinically validated strategy in cancer therapy. nih.gov Numerous anilinopyrimidine-based compounds have been developed as potent and selective inhibitors of CDK4 and CDK6. For example, a derivative identified as compound 21 demonstrated potent inhibition of CDK4 and CDK6 with IC₅₀ values of 0.8 nM and 5.7 nM, respectively. nih.gov Another series of benzimidazolyl-pyrimidine derivatives also yielded compounds with nanomolar inhibitory activity against CDK4/6. mdpi.com The approved drug Palbociclib, which contains a pyridopyrimidine core, inhibits CDK4 and CDK6 with IC₅₀ values of 11 nM and 15 nM, respectively. mdpi.com

CDK4/6 Inhibition by Anilino-Pyrimidine Derivatives

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 21 | CDK4 | 0.8 | nih.gov |

| Compound 21 | CDK6 | 5.7 | nih.gov |

| Palbociclib | CDK4 | 11 | mdpi.com |

| Palbociclib | CDK6 | 15 | mdpi.com |

| Compound 14a (Benzimidazolyl-pyrimidine) | CDK4 | 7.4 | mdpi.comencyclopedia.pub |

| Compound 14a (Benzimidazolyl-pyrimidine) | CDK6 | 0.9 | mdpi.comencyclopedia.pub |

| Compound 16a (Benzimidazolyl-pyrimidine) | CDK4 | 0.71 | mdpi.com |

| Compound 16a (Benzimidazolyl-pyrimidine) | CDK6 | 1.10 | mdpi.com |

While some inhibitors are designed for high selectivity towards CDK4/6, others exhibit a broader inhibition profile across the CDK family. CDK2 is involved in cell cycle progression, while CDK9 and CDK12 are transcriptional kinases. The 2-anilino-4-(thiazol-5-yl)pyrimidine series has been a particularly rich source of inhibitors for these CDKs. elsevierpure.comopen.ac.uknih.gov For example, extensive structure-activity relationship (SAR) studies led to the discovery of compounds with very low nanomolar potency against CDK2. elsevierpure.comnih.gov

Further modifications have yielded compounds with potent activity against the transcriptional kinase CDK9. open.ac.uknih.gov One such derivative, compound 12u , a 4-thiazol-2-anilinopyrimidine, inhibits CDK9 with an IC₅₀ of 7 nM and demonstrates over 80-fold selectivity for CDK9 compared to CDK2. nih.gov Another compound, AZD5438 , was found to inhibit CDK9–cyclin T with an IC₅₀ of 20 nM, alongside potent inhibition of CDK2–cyclin E (IC₅₀ = 6 nM). nih.gov The ability to selectively target transcriptional CDKs like CDK9 is of interest because cancer cells can be highly dependent on the continuous transcription of anti-apoptotic proteins. nih.gov

Inhibition of CDK2, CDK9, and CDK12 by Anilino-Pyrimidine Derivatives

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| AZD5438 | CDK2-Cyclin E | 6 | nih.gov |

| AZD5438 | CDK9-Cyclin T | 20 | nih.gov |

| Compound 12u (4-thiazol-2-anilinopyrimidine) | CDK9 | 7 | nih.gov |

| Compound 12u (4-thiazol-2-anilinopyrimidine) | CDK2 | 568 (Kᵢ) | nih.gov |

| Compound 11k (2-anilino-4-triazolpyrimidine) | CDK4 | 23.59 | nih.gov |

Histone Deacetylase (HDAC) Inhibition (e.g., HDAC1, HDAC2, HDAC6)

While direct inhibition of Histone Deacetylases (HDACs) by 4-anilino-2,5-dichloropyrimidine is not prominently documented, the closely related 2-anilino-4-triazolpyrimidine scaffold has been utilized to create potent dual-target inhibitors. nih.gov By incorporating HDAC pharmacophores, such as hydroxylamine, into the anilinopyrimidine structure, researchers have successfully synthesized compounds with significant inhibitory activity against multiple HDAC isoforms. nih.gov

One such derivative, compound 11k , demonstrated potent enzymatic inhibition against HDAC1, HDAC2, and HDAC6. nih.gov This strategic combination aims to enhance the antitumor potency by targeting both cyclin-dependent kinases (CDKs) and HDACs. nih.gov The success of this approach highlights the versatility of the anilinopyrimidine core in designing multi-target agents. nih.gov

Table 1: HDAC Inhibition by Anilinopyrimidine Derivative 11k

| Target | IC50 (nM) |

|---|---|

| HDAC1 | 61.11 |

| HDAC2 | 80.62 |

| HDAC6 | 45.33 |

Data sourced from a study on 2-anilino-4-triazolpyrimidine derivatives. nih.gov

Dual Kinase Inhibition Strategies (e.g., c-Met/VEGFR-2, Mer/c-Met, PfGSK3/PfPK6)

The anilinopyrimidine scaffold is a key feature in the development of dual kinase inhibitors, a strategy designed to combat cancer by simultaneously blocking multiple signaling pathways involved in tumor growth, angiogenesis, and metastasis. nih.gov

c-Met/VEGFR-2: The receptor tyrosine kinases c-Met and VEGFR-2 are critical targets in cancer therapy due to their roles in oncogenesis and the formation of new blood vessels. nih.gov A series of potent dual inhibitors of c-Met and VEGFR-2 bearing an anilinopyrimidine scaffold have been developed, with some analogues showing nanomolar potency. nih.govnih.gov The synergistic collaboration between c-Met and VEGFR-2 in promoting angiogenesis makes their simultaneous inhibition a superior therapeutic strategy compared to targeting either kinase alone. nih.gov

Mer/c-Met: Mer and c-Met kinases are frequently overexpressed in various tumors, making them ideal targets for anticancer drugs. mdpi.com Research has led to the development of 2-substituted aniline pyrimidine derivatives as potent dual inhibitors of both kinases. mdpi.com One derivative, compound 18c , showed robust inhibitory activity against both Mer and c-Met. mdpi.com Further optimization of this scaffold led to other potent dual-target inhibitors. mdpi.com Another study identified compound 17c as a potent dual inhibitor with IC50 values of 6.4 ± 1.8 nM for Mer and 26.1 ± 7.7 nM for c-Met. preprints.orgresearchgate.net

PfGSK3/PfPK6: In the context of antimalarial drug discovery, the essential plasmodial kinases Plasmodium falciparum Glycogen Synthase Kinase-3 (PfGSK3) and P. falciparum protein kinase 6 (PfPK6) are considered novel drug targets. nih.gov Researchers have identified 2,4,5-trisubstituted pyrimidines as dual inhibitors of these kinases. nih.gov The initial lead compound, IKK16 , was found to be a dual PfGSK3/PfPK6 inhibitor. nih.gov Subsequent synthesis and testing of analogues led to the discovery of compounds 23d and 23e , which also act as dual inhibitors of PfGSK3 and PfPK6. nih.gov

Table 2: Dual Kinase Inhibition by Anilinopyrimidine Derivatives

| Compound | Target(s) | IC50 (nM) |

|---|---|---|

| 17c | Mer | 6.4 |

| c-Met | 26.1 | |

| 18c | Mer | 18.5 |

| c-Met | 33.6 | |

| 23d | PfGSK3 | 172 |

| PfPK6 | 11 | |

| 23e | PfGSK3 | 97 |

| PfPK6 | 8 |

Data sourced from studies on anilinopyrimidine and trisubstituted pyrimidine derivatives. mdpi.compreprints.orgnih.gov

Other Kinase Targets (e.g., AurA/B, IGF-1R/IR, FAK, SYK, IKK, JAK)

The therapeutic utility of the anilinopyrimidine scaffold extends to a variety of other protein kinases implicated in cancer and other diseases.

Aurora A/B: The 2-anilinopyrimidine substructure is a common characteristic of well-known Aurora A kinase inhibitors. nih.gov Derivatives such as 7-(2-anilinopyrimidin-4-yl)-1-benzazepin-2-ones have been synthesized and confirmed as dual inhibitors of Aurora A and VEGF receptor kinases. wipo.int Furthermore, 2-Anilino-4-(benzimidazol-2-yl)pyrimidines have been shown to inhibit Aurora B, among other kinases.

IGF-1R/IR: The insulin-like growth factor-1 receptor (IGF-1R) and the closely related insulin (B600854) receptor (INSR) are important targets in oncology. Efforts have focused on developing dual inhibitors based on an amino-pyrimidine structural class to target both of these receptor tyrosine kinases.

FAK, SYK, IKK, JAK: A patent for 2,4-Di(hetero-)arylamino-5-substituted pyrimidines describes their use as inhibitors of cyclin-dependent kinases (CDKs) and Focal Adhesion Kinase (FAK). nih.gov This patent explicitly includes the synthesis of this compound. nih.gov The same patent also references the use of such pyrimidine derivatives as inhibitors of IKK and the JAK pathway. nih.gov Separately, the anilinopyrimidine scaffold has been explored for activity against Spleen Tyrosine Kinase (SYK), a key mediator in B-cell receptor signaling. A novel series of SYK inhibitors featuring a 4-(3'-pyrazolyl)-2-amino-pyrimidine scaffold has been described, leading to a highly potent inhibitor with an IC50 of 3 nM.

Enzyme Inhibition Beyond Kinases

Thymidylate Synthase Inhibition

Based on the available research, there is no direct evidence to suggest that this compound or its closely related derivatives function as inhibitors of thymidylate synthase. Searches for a link between the anilinopyrimidine scaffold and this particular enzyme did not yield relevant results.

Binding Mode Analysis

Co-crystal Structure Analysis

The molecular interactions underpinning the inhibitory activity of the anilinopyrimidine scaffold have been elucidated through X-ray crystallography. Although a structure for this compound itself is not detailed, analysis of its derivatives provides critical insights.

c-Met: A co-crystal structure of the anilinopyrimidine derivative 3h in complex with c-Met has been determined. nih.govnih.gov This structure reveals the binding mode of the inhibitor within the kinase's active site and has been instrumental in understanding the structure-activity relationships (SAR) of this class of compounds. nih.govnih.gov

Aurora A: Crystal structures of two 7-(2-anilinopyrimidin-4-yl)-1-benzazepin-2-one derivatives (2a and 2c ) complexed with Aurora A kinase have been solved. wipo.int These structures show the ligand orientation in the ATP binding pocket, highlighting a characteristic donor-acceptor-donor triad (B1167595) of hydrogen bonds from the inhibitor to amino acids Glu211 and Ala213 in the hinge region of the kinase. wipo.int This analysis provides a basis for the rational design and structural modification of new inhibitors. wipo.int

Ligand-Protein Interaction Studies

The molecular interactions between this compound and its protein targets, primarily protein kinases, have been elucidated through a combination of experimental techniques and computational modeling. These studies reveal a binding mode characterized by a combination of specific hydrogen bonds and potential covalent interactions, which collectively contribute to its inhibitory activity.

Derivatives of this compound have been identified as potent inhibitors of several kinases, and their binding mechanisms offer significant insights into the action of the parent compound. A recurring motif in the interaction of these inhibitors is the engagement of the anilino-pyrimidine scaffold with the hinge region of the kinase ATP-binding site. This interaction typically involves the formation of hydrogen bonds, which are crucial for anchoring the inhibitor in the correct orientation for effective inhibition. chemrxiv.org

For instance, in studies of 2,4,5-trisubstituted pyrimidine inhibitors targeting PfGSK3 and PfPK6, the 2-anilino-pyrimidine group was observed to occupy the adenine (B156593) binding site. This positioning facilitates the formation of canonical hydrogen bonds with the backbone carbonyl and NH groups of a cysteine residue (Cys102) in the hinge region. chemrxiv.org This type of interaction is a hallmark of many kinase inhibitors and is considered a key determinant of their potency.

Furthermore, the 2,5-dichloropyrimidine (B52856) core of the molecule possesses a reactive site for covalent bond formation. The chlorine atom at the C2 position can be displaced by a nucleophilic residue, such as a cysteine, in the target protein through a nucleophilic aromatic substitution (SNAr) reaction. nih.govnih.gov This covalent interaction results in the irreversible inhibition of the kinase, leading to a prolonged duration of action.

Crystallographic studies of related 2,5-dichloropyrimidine derivatives in complex with kinases like Mitogen- and Stress-activated protein Kinase 1 (MSK1) have provided direct evidence for this covalent mechanism. In one such study, the inhibitor was found to form a covalent bond with Cys440 in the MSK1 kinase domain. The crystal structure also revealed that the pyrimidine nitrogen accepts a hydrogen bond from the backbone NH of Leu501 in the hinge region. nih.gov Similarly, covalent inhibitors of Focal Adhesion Kinase (FAK) based on a 2,5-dichloropyrimidine scaffold have been developed to target a cysteine residue (Cys427). csic.es

The anilino moiety of this compound also plays a significant role in its binding affinity and selectivity. This part of the molecule typically extends into a hydrophobic pocket within the ATP-binding site, where it can form van der Waals interactions with non-polar amino acid residues. nih.gov The nature and substitution pattern of the aniline ring can be modified to optimize these interactions and enhance the inhibitor's selectivity for specific kinases. nih.gov

The following tables summarize the key interactions observed in studies of this compound derivatives with their kinase targets.

| Protein Target | Key Interacting Residue | Type of Interaction | Functional Consequence |

|---|---|---|---|

| MSK1 | Cys440 | Covalent Bond (SNAr) | Irreversible Inhibition |

| MSK1 | Leu501 (Hinge Region) | Hydrogen Bond | Anchoring of the Inhibitor |

| Protein Target Class | Key Interacting Region/Residue | Type of Interaction | Functional Consequence |

|---|---|---|---|

| Protein Kinases | Hinge Region (e.g., Cys102 in PfGSK3) | Hydrogen Bonds | Orientation and Anchoring |

| Protein Kinases | Hydrophobic Pocket | van der Waals Interactions | Affinity and Selectivity |

Computational and Chemoinformatic Studies

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the binding mechanism of inhibitors and guiding the design of more potent molecules. For derivatives of the 4-anilino-2,5-dichloropyrimidine scaffold, docking studies have been pivotal in elucidating their interactions with target proteins, most notably protein kinases.

Docking studies on 4-anilinoquinazoline (B1210976) derivatives, which share a similar pharmacophoric pattern, also revealed that these compounds could effectively bind to the DNA gyrase active site, with binding energies correlating with their antimicrobial activity. nih.gov These simulations provide a rational basis for the observed biological activities and guide further structural modifications to optimize interactions.

| Compound/Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Compound 8a (dianilinopyrimidine) | FAK | Not specified, good affinity | Cys502 (H-bond) | nih.gov |

| Compound 12 (2-anilinopyrimidine) | EGFR | -7.21 | Met793 (H-bond) | nih.gov |

| Compound 3b (2-anilinopyrimidine) | Aromatase | -9.04 | Met374, Ser478 (H-bonds) | nih.gov |

| Compound 4c (anilinoquinazoline) | DNA Gyrase | -8.16 | Asp81, Gly85, Arg84 | nih.gov |

| T36 (pyrido[2,3-d]pyrimidine) | Thymidylate Synthase | Not specified, high score | Cys195 | nih.gov |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide detailed information about the behavior of a ligand-receptor complex over time, offering insights into its stability, conformational flexibility, and the dynamics of key interactions. While docking provides a static snapshot of the binding pose, MD simulations can validate this pose and reveal more complex dynamic phenomena.

| Inhibitor Class | Target Protein | Simulation Time (ns) | Key Findings | Reference |

| Pyrrolopyrimidine | PAK4 | 100 | Stable binding in the hinge region; terminal amino group enhances H-bonds. | mdpi.com |

| Bosutinib | SIK2 | 200 | Complex remained stable; hydrophobic interactions were dominant. | nih.gov |

| Imidazopyridines | B-Raf Kinase | Not specified | Binding site is stable; identified key dynamic H-bonds. | semanticscholar.org |

| Pyrazolopyrimidine | CDK2 | Not specified | Sustained binding and stable conformations observed for lead compounds. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying the key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of novel, unsynthesized compounds.

For pyrimidine (B1678525) derivatives, QSAR studies have been instrumental in optimizing their therapeutic potential. nih.govmdpi.comnih.gov In a notable study on diarylpyrimidine (DAPY) derivatives as HIV-1 reverse transcriptase inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed. mdpi.com These models generated contour maps that visualize the regions around the molecule where modifications would likely impact biological activity. For example, the models might indicate that bulky substituents are favored in one region (steric field) or that an increase in positive electrostatic potential is required in another (electrostatic field). mdpi.com

The statistical robustness of a QSAR model is critical and is evaluated using parameters like the squared correlation coefficient (R²), which measures the goodness of fit, and the cross-validated correlation coefficient (q²), which assesses the model's predictive power. mdpi.comjmaterenvironsci.com Successful QSAR models for pyrimidine derivatives have been developed to predict activity against various targets, providing valuable guidance for lead optimization. nih.govnih.gov

| Compound Class | Target/Activity | Model Type | Key Statistical Parameters | Reference |

| Diarylpyrimidines | HIV-1 Reverse Transcriptase | CoMFA / CoMSIA | q² = 0.734, R² = 0.985, r²_pred = 0.891 | mdpi.com |

| Diarylpyrimidines | HIV-1 Reverse Transcriptase | MLR | R² = 0.854, q² = 0.793 | nih.gov |

| Pyrrolopyrimidines | Bruton's Tyrosine Kinase | MLR / ANN | R² (MLR) = 0.85 | nih.gov |

| Heterocyclic Derivatives | Anti-SARS-CoV-1 | MLR | R² = 0.824, Q²cv = 0.745 | jmaterenvironsci.com |

Virtual Screening and Ligand-Based Drug Design

Virtual screening is a powerful chemoinformatic technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. It can be structure-based (relying on docking into the 3D structure of the target) or ligand-based (relying on the properties of known active compounds).

Structure-based virtual screening has been used to identify novel pyrimidine-based scaffolds as potential inhibitors for various targets, including Cyclin-Dependent Kinase 9 (CDK9). ijfmr.com In such campaigns, millions of compounds can be computationally docked and scored, with the top-ranking hits selected for further experimental validation.

Ligand-based drug design is particularly useful when the 3D structure of the target is unknown. nih.gov One common approach is pharmacophore modeling, where a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) responsible for a compound's biological activity is defined. This pharmacophore model is then used as a query to search databases for new molecules that match these features. nih.gov For instance, a pharmacophore model derived from known thymidylate synthase inhibitors was used to screen a database and identify novel pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.govresearchgate.net More advanced ligand-based methods utilize machine learning and chemical language models to generate entirely new molecules with desired properties from scratch. youtube.com These combined screening approaches have proven effective in discovering novel hits with pyrimidine cores for a wide range of therapeutic targets. ijfmr.comnih.gov

| Method | Target | Screened Library | Key Outcome | Reference |

| Structure-Based Virtual Screening | CDK9 | Large chemical library | Identification of novel pyridine (B92270) and pyrimidine derivatives as potent inhibitors. | ijfmr.com |

| Virtual Screening & Pharmacophore Mapping | Thymidylate Synthase | Pyrido[2,3-d]pyrimidine database | Design of 42 new derivatives with four leads showing superior docking scores. | nih.govresearchgate.net |

| Structure & Ligand-Based Screening | CDK4/6 | In-house library | Identification of thiazolo-pyridopyrimidines with good ADME properties and docking scores. | nih.gov |

Patent Landscape and Commercial Relevance of Anilino Pyrimidines

Patent Applications and Grants Related to Anilino-Pyrimidine Structures

The anilino-pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the basis for a multitude of patent applications and grants. These patents often describe compounds designed to modulate the activity of specific biological targets, most notably protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

A significant number of patents focus on 2-(substituted-anilino)pyrimidine derivatives. google.comgoogle.com These inventions claim that the compounds are useful for treating or preventing medical conditions mediated by certain mutated forms of the epidermal growth factor receptor (EGFR). google.comgoogle.comgoogle.com The patents cover the chemical compounds themselves, their pharmaceutically acceptable salts, and pharmaceutical compositions containing them. google.comgoogle.com The core claim of these patents often revolves around the surprising discovery that these anilino-pyrimidine compounds exhibit high potency against mutant forms of EGFR while showing relatively low inhibition of the wild-type (WT) EGFR. google.comgoogle.com This selectivity is a key advantage, as it may reduce the toxicities, such as skin rashes and diarrhea, associated with inhibiting WT EGFR in patients. google.comgoogle.com

The intellectual property landscape for these compounds is extensive, with patents filed in numerous countries, reflecting their global commercial importance. drugpatentwatch.com For instance, U.S. Patent 8,946,235, assigned to AstraZeneca, is part of a large patent family with members in over forty countries. drugpatentwatch.com The claims in these patents are typically broad, covering a defined range of chemical structures, but also include specific exemplified compounds. google.comdrugpatentwatch.com The scope of these patents often extends to include intermediates useful in the synthesis of the final compounds and the methods of treatment using these compounds. google.comgoogle.com

| Patent / Application Number | Title | Key Focus/Claim | Assignee |

| US 8,946,235 B2 | 2-(2,4,5-substituted-anilino) pyrimidine (B1678525) compounds | Compounds useful for treating cancers mediated by mutated forms of EGFR (e.g., L858R, Exon19 deletion, T790M). google.comdrugpatentwatch.comnih.gov | AstraZeneca AB / AstraZeneca UK Ltd drugpatentwatch.com |

| WO 2013/014448 A1 | 2-(2,4,5-substituted-anilino) pyrimidine derivatives as egfr modulators useful for treating cancer | Compounds with high potency against mutant EGFR and low inhibition of WT EGFR. google.com | AstraZeneca AB |

| US 11,524,951 B2 | 2-(2,4,5-substituted-anilino)pyrimidine compounds | Certain 2-(2,4,5-substituted-anilino)pyrimidine compounds and their salts for treating diseases mediated by mutated EGFR. google.com | AstraZeneca AB |

| US 5,521,184 A | Pyrimidine derivatives and processes for the preparation thereof | N-phenyl-2-pyrimidine-amine derivatives as modulators of protein kinase C (PKC) and inhibitors of PDGF-receptor kinase. google.com | Not Specified in Abstract |

Specific Examples of Patented Anilino-Pyrimidine Compounds as Drug Candidates

The patent literature is rich with specific examples of anilino-pyrimidine compounds that have been synthesized and evaluated as potential drug candidates. These compounds are often the culmination of extensive structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.

A prominent example arising from the patents by AstraZeneca is Osimertinib (marketed as Tagrisso®), which corresponds to the chemical structures described in patents like US 8,946,235. drugpatentwatch.comgoogle.com This compound is a third-generation EGFR tyrosine kinase inhibitor (TKI) specifically designed to target the T790M resistance mutation in non-small cell lung cancer (NSCLC). google.comgoogle.com

Other patented series include:

2-Anilino Triazolopyrimidines : Research has led to the synthesis of 7-(3′,4′,5′-trimethoxyphenyl)- google.comgoogle.comgoogle.comtriazolo[1,5-a]pyrimidines with various anilino substitutions at the 2-position. nih.gov Compounds with p-toluidino, p-ethylanilino, and 3′,4′-dimethylanilino groups have shown potent antiproliferative activity against cancer cell lines by inhibiting tubulin polymerization. nih.gov

N-phenyl-2-pyrimidine-amine derivatives : Patents such as US 5,521,184 describe compounds that inhibit protein kinase C (PKC) and the platelet-derived growth factor (PDGF) receptor kinase. google.com An example is N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4-(4-pyridyl)-2-pyrimidine-amine, which demonstrates IC₅₀ values in the sub-micromolar range against PKC. google.com

Diarylpyrimidine Derivatives : Patented compounds have been developed as anti-HIV-1 agents. nih.gov

Pyrimidine-based Fungicides : The anilino-pyrimidine core is also found in agrochemical patents, with compounds like cyprodinil (B131803) and pyrimethanil (B132214) being used as commercial fungicides. nih.gov

| Compound Class | Example Substituent/Structure | Patented Therapeutic Target/Use |

| 2-(2,4,5-substituted-anilino)pyrimidines | N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide (Osimertinib) | EGFR (mutant-selective) inhibitor for cancer therapy. google.comgoogle.com |

| 2-Anilino- google.comgoogle.comgoogle.comtriazolo[1,5-a]pyrimidines | 2-(p-toluidino)-7-(3′,4′,5′-trimethoxyphenyl)- google.comgoogle.comgoogle.comtriazolo[1,5-a]pyrimidine | Tubulin polymerization inhibitor for cancer therapy. nih.gov |

| N-phenyl-2-pyrimidine-amines | N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4-(4-pyridyl)-2-pyrimidine-amine | Protein Kinase C (PKC) inhibitor. google.com |

Role of 4-Anilino-2,5-dichloropyrimidine as a Synthetic Intermediate in Patented Processes

The compound this compound serves as a crucial synthetic intermediate in the construction of the more complex, patented anilino-pyrimidine derivatives. Its utility stems from the differential reactivity of the chlorine atoms on the pyrimidine ring, which allows for sequential and regioselective substitution reactions.

The synthesis of many patented 2,4-disubstituted pyrimidine drug candidates relies on a common strategy involving sequential nucleophilic aromatic substitution (SNAr) reactions on a di- or tri-chlorinated pyrimidine starting material. nih.gov For example, a general route to potent EGFR inhibitors involves the reaction of 5-bromo-2,4-dichloropyrimidine (B17362) with various anilines. nih.gov This reaction typically occurs preferentially at the C4 position of the pyrimidine ring, which is more activated towards nucleophilic attack. nih.govjustia.com

In a similar vein, the synthesis of the core structure of drugs like Osimertinib would involve an initial SNAr reaction. Starting with a precursor like 2,4,5-trichloropyrimidine (B44654), the first nucleophilic substitution with an appropriate aniline (B41778) would yield a this compound intermediate. nih.gov

The general synthetic step can be depicted as:

2,4,5-Trichloropyrimidine + Aniline Derivative → 4-(Substituted-anilino)-2,5-dichloropyrimidine Intermediate

This intermediate, which is a specific variant of this compound, retains two chlorine atoms at the 2- and 5-positions. These remaining chlorine atoms can then be subjected to further, distinct chemical transformations. The chlorine at the C2 position is typically displaced in a second SNAr reaction with another amine. nih.gov The chlorine at the C5 position can be used for other modifications, such as Suzuki-Miyaura coupling reactions to introduce aryl or heteroaryl groups, further building the complexity of the final patented molecule. nih.gov

The strategic use of this compound and its analogues as stable, versatile intermediates is therefore a cornerstone of the patented processes for manufacturing many commercially relevant anilino-pyrimidine-based drugs.

Future Research Directions and Therapeutic Potential

Design of Next-Generation Anilino-Pyrimidine Analogs

The design of next-generation anilino-pyrimidine analogs is a focal point of current research, aiming to enhance potency, selectivity, and pharmacokinetic properties while overcoming mechanisms of drug resistance. A key strategy involves the strategic modification of the pyrimidine (B1678525) core and the aniline (B41778) moiety.

One approach focuses on the substitution at various positions of the pyrimidine ring to modulate kinase selectivity. For instance, modifications at the C4 and C5 positions have been shown to be critical in determining the inhibitory profile against different kinases. The development of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives as potent ATP-antagonistic CDK2 inhibitors, with some compounds exhibiting low nanomolar Ki values, highlights the success of this strategy. nih.gov Structure-guided design, aided by X-ray crystallography, has been instrumental in optimizing the interactions between the inhibitor and the kinase active site. nih.gov

Another promising avenue is the design of hybrid molecules that incorporate additional pharmacophoric features. For example, the synthesis of 2-anilino-4-triazolpyrimidine derivatives as dual inhibitors of Cyclin-Dependent Kinase 4 (CDK4) and Histone Deacetylases (HDACs) represents an innovative approach to target multiple oncogenic pathways simultaneously. nih.gov This strategy aims to achieve a synergistic antitumor effect and potentially circumvent resistance mechanisms that may arise from the inhibition of a single target.

Furthermore, the exploration of different heterocyclic systems fused to the pyrimidine core has led to the discovery of potent inhibitors. For example, 4-anilino-5,10-dihydro-pyrimido[4,5-b]quinolines have been identified as potent inhibitors of Src kinase. nih.gov The design of such polycyclic structures can lead to compounds with novel binding modes and improved pharmacological profiles.

The table below summarizes the inhibitory activities of some representative anilino-pyrimidine and related heterocyclic analogs against various cancer cell lines.

| Compound ID | Target | Cell Line | IC50 |

| Compound 3d | Tubulin Polymerization | HeLa | 30 nM |

| A549 | 43 nM | ||

| HT-29 | 160 nM | ||

| Compound 3h | Tubulin Polymerization | HeLa | 160 nM |

| A549 | 240 nM | ||

| HT-29 | 67 nM | ||

| Compound 11k | CDK4 | H460 | 1.20 µM |

| HDAC1 | MDA-MB-468 | 1.34 µM | |

| HCT116 | 2.07 µM | ||

| HepG2 | 2.66 µM | ||

| Compound 30 | EGFR | A431 | 3.5 µM |

| Compound 33 | EGFR | A431 | 3 µM |

This table presents a selection of data from published research and is intended for illustrative purposes. nih.govnih.govnih.gov

Exploration of Novel Pharmacological Targets

While kinases have been the primary focus for anilino-pyrimidine derivatives, ongoing research is expanding the scope to include other critical cellular targets. The identification of novel pharmacological targets is crucial for addressing unmet medical needs and expanding the therapeutic applications of this class of compounds.

One area of active investigation is the inhibition of ATP-binding cassette (ABC) transporters, which are key mediators of multidrug resistance (MDR) in cancer. A series of 6-substituted 4-anilino-2-phenylpyrimidines has been designed to inhibit ABCG2, a transporter implicated in resistance to various chemotherapeutic agents. nih.gov Some of these compounds have demonstrated potent reversal of ABCG2-mediated MDR at nanomolar concentrations. nih.gov

Beyond kinases and transporters, researchers are exploring the potential of anilino-pyrimidine analogs to target other protein families involved in cancer progression. For instance, the design of dual inhibitors targeting both Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) has been reported, showcasing the versatility of the pyrimidine scaffold. mdpi.com Such multi-targeted agents have the potential to disrupt multiple oncogenic signaling pathways, leading to enhanced antitumor efficacy. mdpi.com

The development of inhibitors for DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA damage response pathway, is another emerging area. While not based on a pyrimidine core, the principles of structure-activity relationship (SAR) studies from other kinase inhibitors can inform the design of anilino-pyrimidine analogs targeting this enzyme. chemrxiv.org

The table below showcases the inhibitory activity of certain anilino-pyrimidine and related analogs against various molecular targets.

| Compound | Target | IC50 |

| Compound 8h | VEGFR-2 | 60.27 nM |

| Compound 8l | VEGFR-2 | 93.50 nM |

| Sorafenib (Reference) | VEGFR-2 | 55.43 nM |

| Compound 11k | CDK4 | 23.59 nM |

| HDAC1 | 61.11 nM | |

| HDAC2 | 80.62 nM | |

| HDAC6 | 45.33 nM |

This table presents a selection of data from published research and is intended for illustrative purposes. nih.govnih.gov

Synergistic Effects in Combination Therapies (in vitro/cellular models)

The combination of targeted therapies with other anticancer agents is a cornerstone of modern oncology, aiming to enhance efficacy, overcome resistance, and reduce toxicity. kyinno.com In vitro and cellular models are crucial for identifying synergistic drug combinations involving anilino-pyrimidine analogs before their translation into clinical settings.

The synergistic potential of combining different kinase inhibitors has been demonstrated in various cancer models. For example, the combination of EGFR and MET inhibitors has shown synergistic effects in overcoming drug resistance in lung cancer models. kyinno.com Similarly, the combination of MDM2 and MEK inhibitors has demonstrated synergistic efficacy in melanoma cells. mdpi.com These findings suggest that anilino-pyrimidine-based kinase inhibitors could be effectively combined with other signaling pathway inhibitors.

Furthermore, combining anilino-pyrimidine analogs with conventional chemotherapy agents is a promising strategy. For instance, the combination of the oral fluorouracil antitumor drug S-1, which contains a dihydropyrimidine (B8664642) dehydrogenase inhibitor, with 5-fluorouracil (B62378) (5-FU) has shown a synergistic antitumor effect on 5-FU-resistant gastric cancer cells. nih.gov Another study demonstrated a synergistic antitumor effect of combining salinomycin (B1681400) with 5-FU against hepatocellular carcinoma cells in vitro and in vivo. plos.org These studies provide a strong rationale for investigating the synergistic effects of anilino-pyrimidine derivatives with standard-of-care chemotherapeutics.

The investigation of synergistic effects is not limited to drug-drug combinations. The combination of photodynamic therapy with oncolytic viruses has shown a synergistic effect in treating glioblastoma, highlighting the potential for combining anilino-pyrimidine-based drugs with non-pharmacological therapies. mdpi.com

The table below provides examples of synergistic effects observed in combination therapies from in vitro studies.

| Drug Combination | Cancer Model | Observed Effect |

| EGFR Inhibitor + MET Inhibitor | Lung Cancer | Significant synergistic effect, reduced tumor proliferation |

| MDM2 Inhibitor + MEK Inhibitor | Melanoma | Synergistic efficacy, increased apoptosis and growth inhibition |

| 5-Fluorouracil + 5-chloro-2,4-dihydroxypyridine | 5-FU-resistant Gastric Cancer | Synergistic antitumor effect |

| Salinomycin + 5-Fluorouracil | Hepatocellular Carcinoma | Synergistic antitumor effect, reversal of drug resistance |

This table is for illustrative purposes and highlights the potential for synergistic combinations in cancer therapy. kyinno.commdpi.comnih.govplos.org

常见问题

Basic Research Questions

Q. What experimental methods are recommended for determining the molecular structure of 4-anilino-2,5-dichloropyrimidine and its analogs?

- Methodological Answer : Gas-phase electron diffraction (GED) combined with ab initio calculations provides high-resolution structural parameters. For example, the bond lengths and angles of 2,5-dichloropyrimidine were refined using this hybrid approach, yielding parameters such as r[C(2)−Cl(7)] = 172.8(3) pm and ∠[N(1)C(2)N(3)] = 127.9(4)°. Crystallographic refinement using SHELX software (e.g., SHELXL) is also critical for resolving solid-state structures, especially for derivatives like 4-anilino-substituted pyrimidines .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer : Based on GHS classifications for structurally similar compounds (e.g., 4,5-diaminopyrimidine), researchers should:

- Wear protective gloves, eye/face protection, and lab coats (P280).

- Avoid inhalation and skin contact; use fume hoods for synthesis steps.

- Implement emergency measures: rinse eyes with water for 15 minutes (P305+P351+P338) and wash contaminated skin (P302+P352). Safety protocols must align with SDS guidelines for pyrimidine derivatives .

Q. How can researchers synthesize this compound from precursor compounds?

- Methodological Answer : A plausible route involves nucleophilic substitution of 2,5-dichloropyrimidine with aniline derivatives. For example:

- React 2,5-dichloropyrimidine with 4-aminophenylboronic acid under Pd-catalyzed coupling conditions.

- Optimize reaction parameters (temperature, solvent polarity) based on analogs like 4-amino-2,6-dichloropyrimidine (CAS 10132-07-7), which requires anhydrous conditions and inert atmospheres to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical structural data for this compound?

- Methodological Answer : Integrate ab initio calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) with experimental GED or XRD data. For instance, Blake et al. (1996) reconciled bond length deviations in 2,5-dichloropyrimidine by applying computational restraints during refinement, reducing uncertainty in parameters like r[C(5)−Cl(9)] = 172.2(3) pm. This hybrid approach is critical for derivatives with bulky substituents (e.g., anilino groups) that induce steric strain .

Q. What strategies mitigate crystallographic challenges (e.g., twinning, low resolution) during structure determination of this compound derivatives?

- Methodological Answer :

- Use SHELXL for high-resolution refinement, leveraging its robust handling of twinned data via the TWIN/BASF commands.

- Apply restraints to anisotropic displacement parameters (ADPs) for disordered regions, guided by ab initio geometry optimizations.

- For low-resolution datasets (<1.0 Å), combine multiple data collections (e.g., synchrotron sources) and employ the SQUEEZE algorithm to model solvent-accessible voids .

Q. How do electronic effects of the anilino substituent influence the reactivity of 2,5-dichloropyrimidine in cross-coupling reactions?

- Methodological Answer : The electron-donating anilino group increases electron density at the pyrimidine ring, altering regioselectivity in Suzuki-Miyaura couplings. To validate this:

- Perform Hammett σ analysis using substituents with varying electronic profiles.

- Monitor reaction kinetics via NMR or HPLC for intermediates (e.g., 4-anilino-2-chloro-5-bromopyrimidine).

- Compare with computational NBO (Natural Bond Orbital) charges to correlate electronic effects with experimental yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。